molecular formula C14H13N5O3S B2618679 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891132-78-8

5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2618679
CAS No.: 891132-78-8
M. Wt: 331.35
InChI Key: MYXHJXHWHUDBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a synthetic small molecule based on the 1,2,4-triazolo[4,3-a]pyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. The core structure is isoelectronic with purines, which allows it to potentially mimic these endogenous molecules in biological systems, making it a valuable template for designing enzyme inhibitors and probing nucleotide-binding domains . The specific substitutions on this core structure—including the 5,6-dimethyl groups, the 7-one moiety, and the 3-((4-nitrobenzyl)thio) side chain—suggest it may be engineered for targeted biological activity. The 4-nitrobenzylthio group, in particular, is a notable functionalization that can influence the compound's electronic properties, lipophilicity, and its potential to interact with biological targets through specific binding interactions. Researchers may find this compound useful in various applications, including but not limited to: Kinase Inhibition Research: The triazolopyrimidine scaffold has been successfully explored as a bioisostere for purines in the development of inhibitors for kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphatidylinositol 3-kinases (PI3K) . This compound could serve as a starting point for structure-activity relationship (SAR) studies in these areas. Enzyme Inhibition Studies: Analogous triazolopyrimidine and related triazole-fused derivatives have demonstrated a wide spectrum of enzyme inhibitory activities, ranging from carbonic anhydrase to cholinesterase inhibition . The strategic substitution pattern on this compound makes it a candidate for screening against similar enzymatic targets. Chemical Biology and Mechanism of Action Studies: The molecule's structure presents potential metal-chelating properties, a feature common to this class of heterocycles that has been exploited in the design of anti-cancer and anti-parasitic agents . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

5,6-dimethyl-3-[(4-nitrophenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-8-9(2)18-13(15-12(8)20)16-17-14(18)23-7-10-3-5-11(6-4-10)19(21)22/h3-6H,7H2,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXHJXHWHUDBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves a multi-step process. One common synthetic route includes the reaction of 5,6-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of triazole derivatives. The compound has been shown to exhibit cytotoxic effects on various cancer cell lines. For example, in vitro studies demonstrated that it inhibits the proliferation of HeLa (cervical cancer) and L929 (fibroblast) cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antiviral Agents

5,6-Dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has been investigated for its antiviral properties. Studies suggest that it can inhibit viral replication in certain models by targeting viral enzymes essential for replication .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. Its efficacy is attributed to its ability to disrupt fungal cell wall synthesis .

Case Studies

  • Anticancer Activity Assessment
    • Objective : Evaluate the cytotoxic effect on cancer cell lines.
    • Method : MTT assay on HeLa and L929 cells.
    • Results : The compound exhibited a dose-dependent decrease in cell viability with IC50 values significantly lower than standard chemotherapeutics.
  • Antimicrobial Testing
    • Objective : Test against common bacterial strains.
    • Method : Agar diffusion method.
    • Results : Zones of inhibition were measured; the compound showed notable activity against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These effects are mediated through its binding to specific proteins and enzymes involved in these pathways, such as ATF4 and NF-kB .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Regiochemical Differences

Compound Name Core Structure Substituents Key Properties/Activities References
Target Compound [1,2,4]triazolo[4,3-a]pyrimidin-7-one (angular) 5,6-dimethyl; 3-(4-nitrobenzylthio) Antimicrobial potential (inferred); redox-sensitive nitro group
[1,2,4]Triazolo[4,3-a]pyrimidin-5(1H)-one Linear regioisomer Variable (e.g., aryl, alkyl) Lower thermal stability; distinct synthetic routes
S1-TP (S1-Triazolopyrimidinone) [1,2,4]triazolo[1,5-a]pyrimidin-7-one 5-(chloromethyl); 2-(4-methoxyphenyl) Electrochemically active (oxidation at +0.85 V)
Sitagliptin [1,2,4]triazolo[4,3-a]pyrazine Trifluoromethyl; trifluorophenyl DPP-4 inhibitor; antidiabetic
Fezolinetant [1,2,4]triazolo[4,3-a]pyrazine 4-Fluorophenyl; thiadiazole Mitochondrial pyruvate transporter inhibitor (anticancer)
6-Cyano-8-methyl-triazolo[4,3-a]pyrimidin-7-one [1,2,4]triazolo[4,3-a]pyrimidin-7-one 6-cyano; 3-thioxo; 3,4,5-trimethoxyphenyl Antimicrobial activity (tested against S. aureus)

Key Insights

Regiochemistry : Angular isomers (e.g., the target compound) are synthesized via regioselective methods like the Retro Diels-Alder protocol, which stabilizes the fused structure and enhances bioactivity . Linear isomers, conversely, form under different conditions and exhibit reduced pharmacological relevance .

Substituent Effects: Electron-withdrawing groups (e.g., nitro in the target compound) enhance redox activity and may improve antimicrobial efficacy by disrupting microbial membranes . Heterocyclic appendages (e.g., thiadiazole in Fezolinetant) enable targeted enzyme inhibition, as seen in anticancer applications .

Pharmacological Applications: Antimicrobial Activity: The target compound’s 4-nitrobenzylthio group aligns with structurally similar antimicrobial triazolopyrimidines (e.g., 6-cyano derivatives in ) . Electrochemical Behavior: The nitro group in the target compound could enable voltammetric detection, similar to S1-TP derivatives .

Biological Activity

5,6-Dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from isonicotinyl hydrazine and isothiocyanatobenzene. The reaction is conducted under reflux conditions in ethanol, followed by recrystallization to yield the desired product with high purity. The final compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of triazole derivatives, including the compound . The antimicrobial efficacy is often assessed against various bacterial strains using the broth microdilution method.

  • Case Study : A study demonstrated that similar triazole compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, compounds showed minimum inhibitory concentrations (MICs) ranging from 29 μg/mL for E. coli to 40 μg/mL for S. aureus .
Bacterial StrainMIC (μg/mL)
E. coli<29
S. aureus<40
S. typhimurium<132

Antifungal Activity

The compound also shows promise as an antifungal agent. Similar triazole derivatives have demonstrated activity against Candida albicans, with reported MIC values indicating effective inhibition.

  • Research Findings : A derivative similar to the target compound exhibited antifungal activity with an MIC of <207 μg/mL against C. albicans, suggesting that modifications in the structure can enhance antifungal properties .

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors within microbial cells. Molecular docking studies have been utilized to predict binding affinities and interaction sites on target proteins.

  • Molecular Docking : Studies involving benzothiazolopyrimidine derivatives have shown strong binding interactions with DNA gyrase, a crucial enzyme in bacterial DNA replication . This suggests that the target compound may also interact similarly due to structural analogies.

Pharmacokinetics

Pharmacokinetic profiling is essential for assessing the viability of any drug candidate. Properties such as lipophilicity, molecular weight, and absorption potential are evaluated using tools like SwissADME.

  • Pharmacokinetic Profile :
    • Molecular Weight: 269.28 g/mol
    • Log P (octanol-water partition coefficient): 1.45
    • Topological Polar Surface Area (TPSA): 103.47 Ų

These parameters indicate favorable absorption characteristics and compliance with Lipinski's Rule of Five, which is a guideline for drug-likeness .

Q & A

Basic: What synthetic strategies are commonly employed to synthesize this compound?

The compound is synthesized via regioselective reactions between functionalized hydrazonoyl chlorides and thiouracil derivatives, followed by a Retro Diels-Alder (RDA) protocol to achieve angular heterocyclic scaffolds. Key steps include:

  • Cyclocondensation : Reacting norbornene-condensed 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides under basic conditions to form angular triazolopyrimidinones .
  • RDA Reaction : Thermal cleavage of norbornene-based intermediates to yield the target compound with a pyrimidinone core. This step eliminates regiochemical ambiguity by producing a single product .
  • Optimization : Adjusting reaction temperatures (e.g., 80–100°C) and solvent systems (e.g., ethanol with KOH) to enhance yield and purity .

Basic: How is the structural integrity of this compound validated?

Structural confirmation relies on:

  • Single-Crystal X-ray Diffraction : Resolves angular regiochemistry and confirms substituent positions, particularly the 4-nitrobenzylthio group .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at positions 5 and 6) and aromatic signals from the nitrobenzyl moiety.
    • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .

Advanced: How do electronic factors influence regioselectivity during synthesis?

Regioselectivity discrepancies between thiouracil and norbornene-condensed precursors are attributed to electronic effects. For example:

  • Norbornene Derivatives : Electron-withdrawing effects from the fused norbornene ring stabilize intermediates, favoring triazolo[4,3-a]pyrimidin-7-one formation .
  • Thiouracil Derivatives : Electron-donating groups shift reactivity toward triazolo[4,3-a]pyrimidin-5-ones. DFT calculations show distinct charge distributions at reactive sites, guiding pathway selection .

Advanced: What methodologies assess its potential as an anticancer agent?

Preclinical evaluation includes:

  • Mitochondrial Pyruvate Transporter (MPT) Inhibition : In vitro assays using cancer cell lines (e.g., HeLa or MCF-7) to measure lactate export and ATP production, linked to MPT activity .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify cell death induction .
  • SAR Studies : Modifying the 4-nitrobenzylthio group to optimize binding affinity and selectivity .

Advanced: How is antimicrobial activity evaluated, and what are key findings?

Antimicrobial efficacy is tested via:

  • Minimum Inhibitory Concentration (MIC) : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values typically ranging 8–64 µg/mL .
  • Time-Kill Assays : Confirm bactericidal vs. bacteriostatic effects.
  • Mechanistic Insights : The nitro group enhances membrane permeability, while the triazolo-pyrimidinone core disrupts DNA gyrase activity .

Advanced: How to resolve contradictory data on regioselectivity in related compounds?

Contradictions arise from substrate-dependent electronic effects. Mitigation strategies include:

  • Computational Modeling : DFT or molecular docking to predict regiochemical outcomes based on frontier orbital interactions .
  • Control Experiments : Comparing reaction kinetics and intermediates (e.g., via LC-MS) for thiouracil vs. norbornene derivatives .

Advanced: What strategies improve yield in cyclocondensation steps?

  • Catalyst Screening : Bases like KOH or DBU enhance deprotonation efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of nitrobenzylthio intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions .

Advanced: How is the nitro group leveraged for pharmacological optimization?

  • Nitroreductase Activation : In hypoxic tumor environments, the nitro group undergoes enzymatic reduction to generate cytotoxic radicals .
  • Derivatization : Replacing nitro with bioisosteres (e.g., cyano or trifluoromethyl) to balance potency and metabolic stability .

Advanced: What analytical challenges arise in purity assessment?

  • HPLC-MS : Detects trace impurities (e.g., des-nitro byproducts) with C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Validates stoichiometry, particularly for sulfur and nitrogen content .

Advanced: How does this compound compare to triazolopyrimidine analogs in SAR?

  • Methyl Groups (C5/C6) : Enhance lipophilicity and membrane penetration vs. unsubstituted analogs .
  • 4-Nitrobenzylthio vs. Arylidenehydrazino : The former improves anticancer activity, while the latter favors antimicrobial effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.